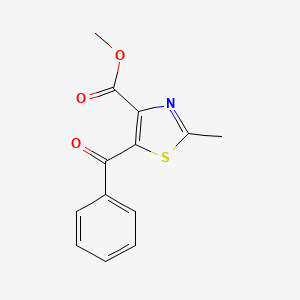
Methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate
Descripción general
Descripción
“Methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole derivatives has been achieved in good yields by O-alkylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole, a thiamine metabolite, under phase transfer catalysis conditions followed by N-alkylation . The yield was 60%, with a melting point of 200–202 °C .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been used in various chemical reactions . For example, they have been used as a corrosion inhibitor for AA6061 alloy in 0.05 M HCl solution .Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, such as antimicrobial, antifungal, and antitumor targets .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Thiazole derivatives are generally stable under normal conditions but may decompose under high temperature and acidic conditions .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate has several advantages for lab experiments. It is easy to synthesize and has high yield and purity. It is also stable under various environmental conditions, making it easy to store and transport. However, this compound has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. Additionally, this compound can be toxic at high concentrations, which requires careful handling and disposal.
Direcciones Futuras
Methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate has significant potential for future research. Several studies have reported its anti-inflammatory, antimicrobial, antifungal, and antitumor properties. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications. Future research should focus on identifying the specific signaling pathways and molecular targets modulated by this compound. Additionally, more studies are needed to evaluate its safety and efficacy in vivo. Finally, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with diverse pharmacological properties.
Aplicaciones Científicas De Investigación
Methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate has been extensively studied for its potential pharmacological properties. Several studies have reported its anti-inflammatory, antimicrobial, antifungal, and antitumor properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in vitro and in vivo. It has also been reported to exhibit potent antimicrobial and antifungal activity against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and yeast. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Análisis Bioquímico
Biochemical Properties
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Thiazole derivatives have been shown to have significant effects on various types of cells and cellular processes . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-8-14-10(13(16)17-2)12(18-8)11(15)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIDTJBBOHQPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-{[(3,4-Dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B3303046.png)
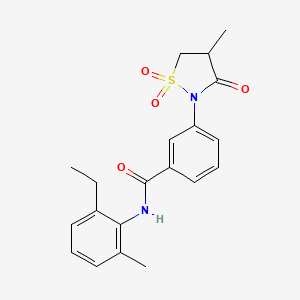

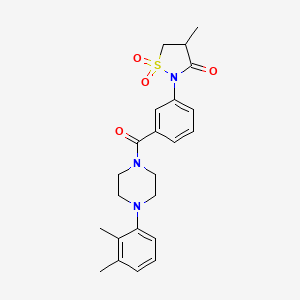
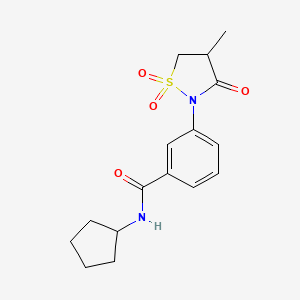
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3303075.png)
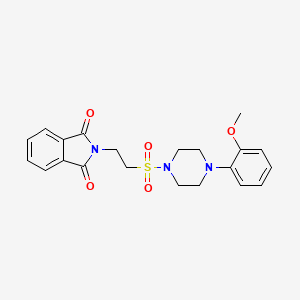

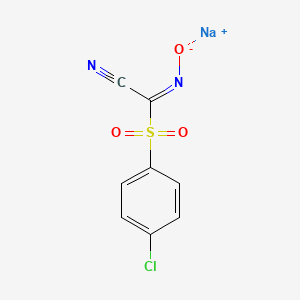
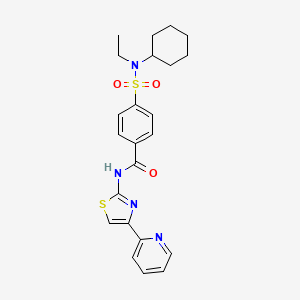
![3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3303093.png)

![Tert-butyl 3-(bromomethyl)-6-fluoropyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B3303125.png)
![2-[2-(2-Bromophenyl)ethyl]malonic acid](/img/structure/B3303136.png)